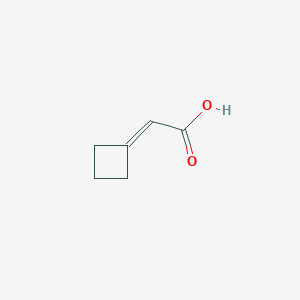

2-Cyclobutylideneacetic acid

Description

Properties

IUPAC Name |

2-cyclobutylideneacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-6(8)4-5-2-1-3-5/h4H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWUGSRELMTOFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(=O)O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620160 | |

| Record name | Cyclobutylideneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25021-04-9 | |

| Record name | Cyclobutylideneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyclobutylideneacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Cyclobutylideneacetic Acid: Synthesis, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclobutylideneacetic acid is a small molecule of interest within medicinal chemistry and drug discovery, primarily recognized as a structural motif and a building block for more complex bioactive compounds. Its rigid cyclobutane core and the reactive α,β-unsaturated carboxylic acid moiety make it a versatile scaffold for the synthesis of novel therapeutic agents. While direct and extensive biological data on this compound itself is limited in publicly accessible literature, its derivatives have been investigated for a range of activities, including potential as anticancer agents. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes with detailed experimental protocols, and explores the biological context of related cyclobutane-containing molecules.

Chemical Properties and Identification

This compound is a carboxylic acid featuring an exocyclic double bond on a cyclobutane ring. This arrangement results in a molecule with distinct physicochemical properties that are valuable in the design of drug candidates.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 25021-04-9 | |

| Molecular Formula | C₆H₈O₂ | |

| Molecular Weight | 112.13 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in most organic solvents |

Synthetic Methodologies

The synthesis of this compound typically involves the formation of the exocyclic double bond through olefination reactions of cyclobutanone. Several standard organic chemistry reactions can be employed for this purpose. Below are detailed experimental protocols for the most common and effective methods.

Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones. In the context of this compound synthesis, it offers a reliable route from cyclobutanone.

Experimental Protocol:

-

Preparation of the Phosphonate Reagent: To a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the phosphonate ylide.

-

Olefination Reaction: Cool the solution of the ylide back to 0 °C and add a solution of cyclobutanone (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ethyl 2-cyclobutylideneacetate.

-

Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 1 M sodium hydroxide (NaOH) solution.

-

Stir the mixture at room temperature overnight.

-

Acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid (HCl).

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford this compound.

-

The final product can be further purified by recrystallization or column chromatography.

Experimental Workflow: Horner-Wadsworth-Emmons Synthesis

An In-depth Technical Guide to Cyclopentylideneacetic Acid: A Structural Analog of 2-Cyclobutylideneacetic Acid

Disclaimer: Due to the limited availability of detailed experimental data for 2-Cyclobutylideneacetic acid (CAS Number 25021-04-9), this technical guide focuses on its close structural analog, Cyclopentylideneacetic acid (CAS Number: 1903-27-1) . This compound shares key structural features, such as an exocyclic α,β-unsaturated carboxylic acid moiety on a cycloalkane ring, and serves as a well-documented proxy for understanding the physicochemical properties, synthesis, and potential biological activities of this class of molecules.

Core Properties of Cyclopentylideneacetic Acid

Cyclopentylideneacetic acid is a carboxylic acid derivative with a molecular formula of C₇H₁₀O₂ and a molecular weight of 126.15 g/mol . It is a compound of interest in organic synthesis and medicinal chemistry due to its structural motifs, which are present in various biologically active molecules.

Physicochemical Properties

The physical and chemical properties of Cyclopentylideneacetic acid are summarized in the table below. These characteristics are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀O₂ | PubChem |

| Molecular Weight | 126.15 g/mol | PubChem |

| Melting Point | 12-14 °C | ChemicalBook[1] |

| Boiling Point | 133-134 °C at 23 mmHg | ChemicalBook[1] |

| Density | 1.022 g/mL at 25 °C | ChemicalBook[1] |

| Refractive Index (n²⁰/D) | 1.453 | ChemicalBook[1] |

| Solubility | Soluble in chloroform and methanol. | ChemicalBook[1] |

| pKa | 4.85 ± 0.10 (Predicted) | ChemicalBook[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of Cyclopentylideneacetic acid. The following tables summarize its key spectral features.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not explicitly available in search results. |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Assignment |

| Data not explicitly available in search results. |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| Specific peak assignments not available in search results. |

MS (Mass Spectrometry)

| m/z | Interpretation |

| Specific fragmentation patterns not available in search results. |

Note: While search results indicate the availability of spectral data for Cyclopentylideneacetic acid, specific peak assignments and detailed spectra were not retrieved. Researchers should refer to spectral databases for this information.

Synthesis of Cyclopentylideneacetic Acid

The synthesis of α,β-unsaturated carboxylic acids like Cyclopentylideneacetic acid can be achieved through several established organic reactions. A common and effective method is the Knoevenagel condensation, which involves the reaction of a ketone with a compound containing an active methylene group.

Experimental Protocol: Knoevenagel Condensation

This protocol describes a general procedure for the synthesis of Cyclopentylideneacetic acid from cyclopentanone and malonic acid.

Materials:

-

Cyclopentanone

-

Malonic acid

-

Pyridine

-

Piperidine (catalyst)

-

Diethyl ether

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclopentanone (1.0 eq), malonic acid (1.1 eq), and pyridine as the solvent.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.

-

After the theoretical amount of water has been collected, or the reaction is deemed complete by thin-layer chromatography (TLC), allow the mixture to cool to room temperature.

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 10% HCl solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude Cyclopentylideneacetic acid by distillation under reduced pressure or by recrystallization from a suitable solvent.

Caption: Synthetic workflow for Cyclopentylideneacetic acid.

Biological Activity and Potential Applications

Postulated Anti-Inflammatory Mechanism

Compounds containing the α,β-unsaturated carbonyl motif have been reported to exhibit anti-inflammatory properties, often through the inhibition of pro-inflammatory signaling pathways. One of the key pathways in inflammation is mediated by the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).

Proposed Signaling Pathway Inhibition: It is hypothesized that Cyclopentylideneacetic acid, through its electrophilic α,β-unsaturated system, could potentially act as a Michael acceptor. This would allow it to covalently modify nucleophilic residues (such as cysteine) on key signaling proteins within the NF-κB pathway, such as IKK (IκB kinase) or NF-κB itself. This modification could inhibit the phosphorylation and subsequent degradation of IκBα, an inhibitory protein. As a result, NF-κB would remain sequestered in the cytoplasm and be unable to translocate to the nucleus to activate the transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and cyclooxygenase-2 (COX-2).

Caption: Proposed anti-inflammatory mechanism of action.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

Before assessing specific biological activities, it is crucial to determine the cytotoxic profile of a compound. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Human cell line (e.g., HeLa, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Cyclopentylideneacetic acid, dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of Cyclopentylideneacetic acid in culture medium from the stock solution to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

-

After 24 hours, remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for a typical cytotoxicity (MTT) assay.

Conclusion

Cyclopentylideneacetic acid serves as a valuable model compound for understanding the chemistry and potential biological relevance of small-ring exocyclic α,β-unsaturated carboxylic acids. While detailed experimental data for this compound remains elusive in publicly accessible literature, the information available for its cyclopentyl analog provides a solid foundation for researchers and drug development professionals. The synthetic routes are well-established, and the structural motifs suggest a potential for interesting biological activities, particularly in the area of anti-inflammatory research. Further investigation into this class of compounds is warranted to fully elucidate their therapeutic potential.

References

Physical and chemical properties of 2-Cyclobutylideneacetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Cyclobutylideneacetic acid (CAS No. 25021-04-9). The information is compiled to support research, development, and drug discovery efforts. While experimental data for this specific compound is limited in publicly available literature, this guide presents a combination of reported data, predicted values, and established principles for related chemical structures.

Chemical and Physical Properties

This compound is a carboxylic acid featuring a cyclobutane ring with an exocyclic double bond. Its structure suggests potential for interesting chemical reactivity and biological activity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₆H₈O₂ | [1] |

| Molecular Weight | 112.13 g/mol | [1] |

| Melting Point | 96 °C | Reported value. |

| Boiling Point | 110 °C at 2 Torr | Reported value. |

| Density | 1.353 ± 0.06 g/cm³ | Predicted value. |

| pKa | 4.25 ± 0.41 | Predicted value. |

| Solubility | Data not available | Experimental determination is recommended. |

Spectroscopic Data (Predicted)

Due to the absence of published experimental spectra for this compound, the following are predicted chemical shifts and key spectral features based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the vinylic proton, the protons on the cyclobutane ring, and the carboxylic acid proton.

-

Carboxylic Acid (-COOH): A broad singlet, typically in the region of 10-12 ppm.

-

Vinylic Proton (=CH-): A singlet or a multiplet (depending on coupling with adjacent cyclobutyl protons) in the region of 5.5-6.5 ppm.

-

Cyclobutyl Protons (-CH₂-): Multiple multiplets in the region of 1.5-3.0 ppm. The protons on the carbons adjacent to the double bond will be deshielded and appear further downfield.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

Carbonyl Carbon (-COOH): Expected in the range of 170-185 ppm.[1]

-

Alkene Carbons (=C<): Two distinct signals are expected in the alkene region (115-140 ppm). The carbon of the double bond attached to the cyclobutane ring will be a quaternary carbon and may show a weaker signal.[1]

-

Cyclobutyl Carbons (-CH₂-): Signals for the three unique carbons of the cyclobutane ring are expected in the aliphatic region (15-40 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the following key absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹. Conjugation with the double bond may shift this to a slightly lower wavenumber.

-

C=C Stretch: A medium intensity band around 1640-1680 cm⁻¹.

-

C-H Stretch (Alkene): A medium intensity band just above 3000 cm⁻¹.

-

C-H Stretch (Alkane): Strong bands just below 3000 cm⁻¹.

Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 112. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45). Fragmentation of the cyclobutane ring would also be anticipated.

Experimental Protocols

Synthesis via Knoevenagel Condensation

The Knoevenagel condensation provides a direct route to α,β-unsaturated carboxylic acids from aldehydes or ketones.

Reaction Scheme:

Figure 1: Knoevenagel Condensation Synthesis Route.

Protocol:

-

Reaction Setup: To a solution of cyclobutanone (1.0 equivalent) in a suitable solvent such as pyridine, add malonic acid (1.1 to 1.5 equivalents).

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Work-up: After completion, cool the reaction mixture and acidify with aqueous HCl. The product may precipitate or require extraction with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Synthesis via Wittig Reaction

The Wittig reaction is a reliable method for forming carbon-carbon double bonds.

Reaction Scheme:

References

2-Cyclobutylideneacetic acid molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclobutylideneacetic acid is a carboxylic acid containing a cyclobutane ring with an exocyclic double bond. Its structure presents interesting possibilities for chemical synthesis and derivatization. This document provides a technical guide to its molecular structure, weight, and a proposed synthetic route. Due to the limited availability of specific experimental data in public literature, this guide also highlights areas where further research is required.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below. These data are crucial for its identification, characterization, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₆H₈O₂ | PubChem[1] |

| Molecular Weight | 112.13 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 25021-04-9 | CP Lab Safety[2] |

| SMILES | C1CC(=CC(=O)O)C1 | PubChem[1] |

| InChI | InChI=1S/C6H8O2/c7-6(8)4-5-2-1-3-5/h4H,1-3H2,(H,7,8) | PubChem[1] |

| Monoisotopic Mass | 112.05243 Da | PubChem[1] |

| Predicted XlogP | 0.7 | PubChem[1] |

Proposed Synthesis: Horner-Wadsworth-Emmons Reaction

A plausible and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the olefination of a ketone, in this case, cyclobutanone, with a stabilized phosphonate ylide, typically derived from triethyl phosphonoacetate. The HWE reaction is generally preferred for the synthesis of (E)-α,β-unsaturated esters due to its high stereoselectivity. Subsequent hydrolysis of the resulting ester would yield the desired carboxylic acid.

Proposed Experimental Protocol

The following is a proposed experimental protocol for the synthesis of this compound, adapted from a general procedure for the Horner-Wadsworth-Emmons reaction.

Materials:

-

Cyclobutanone

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Hydrochloric acid (HCl), 1M solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Lithium hydroxide (LiOH)

-

Methanol

-

Water

Procedure:

-

Ylide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.0 equivalent) dropwise via the dropping funnel. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Olefination: Cool the ylide solution back to 0 °C. Add a solution of cyclobutanone (1.0 equivalent) in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up and Extraction: Quench the reaction by the slow addition of water. Partition the mixture between diethyl ether and water. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification of the Ester: Remove the solvent under reduced pressure. Purify the crude ethyl 2-cyclobutylideneacetate by flash column chromatography on silica gel.

-

Hydrolysis to the Carboxylic Acid: Dissolve the purified ester in a mixture of methanol and water. Add lithium hydroxide (2.0 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidification and Isolation: Acidify the reaction mixture to pH 2 with 1M HCl. Extract the product with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.

Experimental Data

| Data Type | Result |

| ¹H NMR | Data not available |

| ¹³C NMR | Data not available |

| IR Spectroscopy | Data not available |

| Mass Spectrometry | Data not available |

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed Horner-Wadsworth-Emmons reaction for the synthesis of this compound.

Caption: Proposed synthesis of this compound via HWE reaction.

Conclusion

This compound is a molecule with a well-defined structure and molecular weight. While specific experimental data and biological activity information are currently lacking in the public domain, established synthetic methodologies, such as the Horner-Wadsworth-Emmons reaction, provide a clear path for its preparation. This technical guide serves as a foundational resource for researchers interested in synthesizing and exploring the properties and potential applications of this compound. Further experimental investigation is necessary to fully characterize its chemical and biological profile.

References

Spectroscopic Profile of 2-Cyclobutylideneacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Cyclobutylideneacetic acid. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed, predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies provided are standardized protocols applicable to the analysis of similar unsaturated carboxylic acids.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are derived from typical chemical shift and absorption frequency ranges for the functional groups present in the molecule, including a carboxylic acid, an exocyclic double bond, and a cyclobutane ring.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 13.0 | Singlet (broad) | 1H |

| =CH- | 5.6 - 5.8 | Singlet or Triplet | 1H |

| -CH₂- (allylic) | 2.8 - 3.2 | Multiplet | 4H |

| -CH₂- (cyclobutane) | 1.8 - 2.2 | Multiplet | 2H |

Predicted in a standard deuterated solvent like CDCl₃.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -COOH | 170 - 185 |

| =C< | 140 - 150 |

| =CH- | 115 - 125 |

| -CH₂- (allylic) | 30 - 35 |

| -CH₂- (cyclobutane) | 15 - 25 |

Predicted in a standard deuterated solvent like CDCl₃.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H (sp²) | 3000 - 3100 | Medium |

| C-H (sp³) | 2850 - 3000 | Medium |

| C=O (Carboxylic Acid) | 1690 - 1740 | Strong |

| C=C (Alkene) | 1640 - 1680 | Medium |

| C-O (Carboxylic Acid) | 1210 - 1320 | Strong |

Predicted for a neat or solution sample.

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₆H₈O₂ |

| Monoisotopic Mass | 112.05243 Da[1] |

| Molecular Ion [M]⁺ | m/z 112 |

| Key Fragment Ions | m/z 95 ([M-OH]⁺), m/z 67 ([M-COOH]⁺) |

Predicted for electron ionization (EI) mass spectrometry.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Set the spectral width to cover the range of -1 to 15 ppm.

-

Apply a 90° pulse with a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Use a 100 MHz or higher field NMR spectrometer.

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR (typically 1024 or more).

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Sample (Liquid): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal IR absorption in the regions of interest. Use a liquid cell with an appropriate path length.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Use a Fourier-transform infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample holder (or pure solvent).

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this compound, direct infusion or injection via gas chromatography (GC-MS) is suitable.

-

Ionization:

-

Electron Ionization (EI): Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and record their abundance at each m/z value.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility of 2-Cyclobutylideneacetic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile of 2-Cyclobutylideneacetic Acid

This compound, as a carboxylic acid, is expected to exhibit a solubility profile governed by the principle of "like dissolves like."[1] Its molecular structure consists of a polar carboxylic acid group capable of hydrogen bonding and a nonpolar cyclobutylidene moiety. This duality will influence its interaction with various solvents.

-

Polar Protic Solvents (e.g., Alcohols like Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the strong potential for hydrogen bonding between the carboxylic acid group of the solute and the hydroxyl group of the solvent, this compound is predicted to have high solubility in these solvents.[2][3][4]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): These solvents possess polar functional groups and can act as hydrogen bond acceptors. While they cannot donate hydrogen bonds, they can still interact favorably with the carboxylic acid group. Therefore, good to moderate solubility is expected in these solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The solubility in nonpolar solvents will be influenced by the nonpolar cyclobutylidene portion of the molecule. Carboxylic acids are generally soluble in solvents like toluene and diethyl ether.[2][3][4] However, solubility is expected to be lower in highly nonpolar solvents like hexane, where the polar-polar interactions between solute molecules might be stronger than the solute-solvent interactions.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is anticipated in these solvents due to dipole-dipole interactions.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are necessary. Below are detailed protocols for two common and reliable methods for determining the solubility of a solid compound in a liquid solvent.

2.1 Gravimetric Method (Shake-Flask Method)

This method is considered a gold standard for determining thermodynamic solubility. It relies on creating a saturated solution and then determining the mass of the dissolved solute in a known volume of the solvent.[5][6][7][8]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper). The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker bath or a magnetic stirrer in a temperature-controlled environment is ideal.

-

-

Separation of Undissolved Solid:

-

Allow the mixture to stand undisturbed at the same constant temperature for a sufficient time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled pipette to match the experimental temperature, avoiding any transfer of solid particles.

-

Filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) into a pre-weighed, clean, and dry container.

-

-

Quantification of Solute:

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Once the solvent is completely removed, re-weigh the container with the dried solute.

-

The difference in weight gives the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Solubility is typically expressed as mass of solute per volume of solvent (e.g., g/L or mg/mL).

-

Solubility (g/L) = (Mass of dried solute in g) / (Volume of supernatant collected in L)

-

2.2 UV/Vis Spectroscopy Method

This method is a faster, high-throughput alternative to the gravimetric method, provided the solute has a chromophore that absorbs in the UV/Vis spectrum.[9][10]

Methodology:

-

Preparation of a Standard Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a standard curve. The relationship should be linear and follow the Beer-Lambert law.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 2.1, steps 1 and 2).

-

After filtration, dilute a known volume of the clear saturated filtrate with a known volume of the pure solvent to bring the absorbance within the linear range of the standard curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the standard curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Solubility = Concentration of diluted solution × Dilution Factor

-

Data Presentation

Quantitative solubility data should be organized systematically for clarity and comparison. The following table provides a template for recording experimental results.

| Solvent Classification | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Method Used | Notes |

| Polar Protic | Methanol | 25 | Gravimetric | ||

| Ethanol | 25 | Gravimetric | |||

| Polar Aprotic | Acetone | 25 | UV/Vis | ||

| Ethyl Acetate | 25 | UV/Vis | |||

| DMSO | 25 | UV/Vis | |||

| Nonpolar | Toluene | 25 | Gravimetric | ||

| Diethyl Ether | 25 | Gravimetric | |||

| Hexane | 25 | Gravimetric | |||

| Chlorinated | Dichloromethane | 25 | Gravimetric |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for determining the solubility of this compound.

Workflow for Solubility Determination.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pharmatutor.org [pharmatutor.org]

Potential Biological Activity of 2-Cyclobutylideneacetic Acid Derivatives: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 2-cyclobutylideneacetic acid and its simple derivatives are scarce in publicly available scientific literature. This document, therefore, presents a prospective analysis based on the well-established biological activities of structurally analogous compounds, namely other cycloalkylidene acetic acids and molecules containing the α,β-unsaturated carboxylic acid pharmacophore. The information herein is intended to guide future research and is not a definitive statement of the biological profile of this compound derivatives.

Introduction: Structural Features and Therapeutic Potential

This compound presents a unique structural scaffold characterized by a cyclobutane ring, which introduces conformational rigidity, and an exocyclic α,β-unsaturated carboxylic acid moiety. This unsaturated system is a known Michael acceptor, capable of covalent interactions with biological nucleophiles, a feature common to many biologically active compounds. The combination of the strained four-membered ring and the reactive unsaturated acid suggests a potential for diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This whitepaper will explore these potential activities by drawing parallels with structurally and functionally related molecules.

Potential Anti-Inflammatory Activity

The α,β-unsaturated carbonyl moiety is a key structural feature in many compounds known to possess anti-inflammatory properties. These compounds can modulate inflammatory pathways through various mechanisms.

Putative Mechanism of Action: Inhibition of Pro-Inflammatory Pathways

A primary hypothetical mechanism for the anti-inflammatory action of this compound derivatives is the inhibition of enzymes involved in the arachidonic acid cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). The α,β-unsaturated carbonyl system can act as a Michael acceptor, potentially forming covalent bonds with cysteine residues in the active sites of these enzymes, leading to their irreversible inhibition. Furthermore, this structural motif is known to interfere with the NF-κB signaling pathway, a central regulator of inflammation.

dot digraph "Arachidonic_Acid_Cascade_and_Potential_Inhibition" { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=7.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX [label="Cyclooxygenase (COX)", fillcolor="#FBBC05", fontcolor="#202124"]; LOX [label="Lipoxygenase (LOX)", fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thromboxanes [label="Thromboxanes", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Leukotrienes [label="Leukotrienes", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation\nPain\nFever", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="2-Cyclobutylideneacetic\nAcid Derivative\n(Hypothetical Inhibitor)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Arachidonic_Acid -> COX [dir=forward, color="#5F6368"]; Arachidonic_Acid -> LOX [dir=forward, color="#5F6368"]; COX -> Prostaglandins [dir=forward, color="#5F6368"]; COX -> Thromboxanes [dir=forward, color="#5F6368"]; LOX -> Leukotrienes [dir=forward, color="#5F6368"]; Prostaglandins -> Inflammation [dir=forward, color="#5F6368"]; Thromboxanes -> Inflammation [dir=forward, color="#5F6368"]; Leukotrienes -> Inflammation [dir=forward, color="#5F6368"]; Inhibitor -> COX [arrowhead=tee, color="#34A853", style=dashed, penwidth=2]; Inhibitor -> LOX [arrowhead=tee, color="#34A853", style=dashed, penwidth=2]; }

Quantitative Data from Structurally Similar Compounds

While no specific IC50 values are available for this compound derivatives, data from other α,β-unsaturated carbonyl compounds highlight their potential as anti-inflammatory agents.[1]

| Compound Class | Target | IC50 (µM) | Reference |

| α,β-Unsaturated Carbonyl Analogs | sPLA₂ | 2.19 - 8.76 | [1] |

| α,β-Unsaturated Carbonyl Analogs | COX-1 | 0.37 - 1.77 | [1] |

| α,β-Unsaturated Carbonyl Analogs | COX-2 | > 10 (for most analogs) | [1] |

| α,β-Unsaturated Carbonyl Analogs | LOX | Variable | [1] |

Experimental Protocols for Anti-Inflammatory Assays

This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX-1 and COX-2 enzymes.

-

Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 are typically used.

-

Assay Buffer: Tris-HCl buffer (100 mM, pH 8.0) containing glutathione, hematin, and the test compound or vehicle.

-

Procedure: a. The enzyme is pre-incubated with the test compound or vehicle at room temperature for a specified time (e.g., 15 minutes). b. The reaction is initiated by adding arachidonic acid. c. The reaction is incubated at 37°C for a short period (e.g., 2 minutes). d. The reaction is terminated by adding a solution of HCl. e. Prostaglandin E2 (PGE2) production, a downstream product of PGH2, is quantified using an Enzyme Immunoassay (EIA) kit.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This cell-based assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines.

-

Cell Line: Murine macrophage cell lines such as RAW 264.7 are commonly used.

-

Procedure: a. Cells are seeded in 96-well plates and allowed to adhere. b. Cells are pre-treated with various concentrations of the test compound for 1 hour. c. Inflammation is induced by adding lipopolysaccharide (LPS). d. After a 24-hour incubation period, the cell culture supernatant is collected. e. The concentrations of TNF-α and IL-6 in the supernatant are measured using specific ELISA kits.

-

Data Analysis: The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control, and IC50 values are determined.

Potential Anticancer Activity

The α,β-unsaturated carbonyl moiety is a recognized pharmacophore in numerous anticancer agents. Its ability to act as a Michael acceptor allows for covalent modification of key proteins involved in cancer cell proliferation and survival.

Putative Mechanisms of Action

Potential anticancer mechanisms for this compound derivatives could involve the inhibition of critical enzymes and transcription factors, such as those in the EGFR and BRAF kinase pathways, or interference with tubulin polymerization.[2] The covalent interaction with cysteine residues in these proteins can lead to their inactivation, resulting in cell cycle arrest and apoptosis.

dot digraph "Anticancer_Screening_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];

// Nodes Start [label="2-Cyclobutylideneacetic\nAcid Derivative Library", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Screening [label="In Vitro Antiproliferative\nScreening (e.g., MTT Assay)\nagainst Cancer Cell Lines", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Active_Compounds [label="Identification of\nActive Compounds", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Mechanism_Studies [label="Mechanism of Action Studies", fillcolor="#34A853", fontcolor="#FFFFFF"]; Kinase_Assay [label="Kinase Inhibition Assays\n(e.g., EGFR, BRAF)", fillcolor="#FFFFFF", fontcolor="#202124"]; Tubulin_Assay [label="Tubulin Polymerization\nAssay", fillcolor="#FFFFFF", fontcolor="#202124"]; Apoptosis_Assay [label="Apoptosis Assays\n(e.g., Annexin V)", fillcolor="#FFFFFF", fontcolor="#202124"]; Lead_Optimization [label="Lead Optimization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Screening [color="#5F6368"]; Screening -> Active_Compounds [color="#5F6368"]; Active_Compounds -> Mechanism_Studies [color="#5F6368"]; Mechanism_Studies -> Kinase_Assay [color="#5F6368"]; Mechanism_Studies -> Tubulin_Assay [color="#5F6368"]; Mechanism_Studies -> Apoptosis_Assay [color="#5F6368"]; {Kinase_Assay, Tubulin_Assay, Apoptosis_Assay} -> Lead_Optimization [color="#5F6368"]; }

Quantitative Data from Structurally Similar Compounds

A variety of α,β-unsaturated carbonyl-based compounds have demonstrated potent antiproliferative activity against human cancer cell lines.[2]

| Compound | Cell Line | IC50 (µM) | Reference |

| Analog 8ag | Panc-1 | 0.02 | [2] |

| Analog 8ag | PaCa-2 | 0.02 | [2] |

| Analog 8ag | A-549 | 0.02 | [2] |

| Analog 8ag | PC-3 | 0.02 | [2] |

| Analog 8af | BRAF(V600E) | 0.9 | [2] |

| Analog 7o | EGFR TK | 0.07 | [2] |

Experimental Protocols for Anticancer Assays

This colorimetric assay is a standard method for assessing cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and incubated to allow for attachment.

-

Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined.

These assays measure the ability of a compound to inhibit the activity of a specific kinase.

-

Assay Principle: Typically based on the measurement of ATP consumption or the phosphorylation of a substrate peptide. Formats like ADP-Glo™ or Z'-LYTE™ are common.

-

Procedure: a. The kinase, substrate, and test compound are incubated together in a buffer containing ATP and necessary cofactors. b. The reaction is allowed to proceed for a specific time at an optimal temperature. c. A detection reagent is added to stop the reaction and generate a luminescent or fluorescent signal that is inversely proportional to the kinase activity.

-

Data Analysis: IC50 values are calculated from the dose-response curves.

Potential Antimicrobial Activity

Unsaturated fatty acids and their derivatives are known to possess antimicrobial properties. Their mechanism of action often involves disruption of the bacterial cell membrane and inhibition of essential enzymes.

Putative Mechanisms of Action

The amphipathic nature of this compound derivatives could allow them to insert into and disrupt the integrity of bacterial cell membranes. Additionally, the α,β-unsaturated system could inhibit bacterial enzymes, such as those involved in fatty acid synthesis (e.g., FabI), leading to bacterial cell death.

dot digraph "Antimicrobial_Mechanism_of_Action" { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];

// Nodes Compound [label="2-Cyclobutylideneacetic\nAcid Derivative", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Membrane [label="Bacterial Cell Membrane", fillcolor="#FBBC05", fontcolor="#202124"]; Enzyme [label="Bacterial Enzyme\n(e.g., FabI)", fillcolor="#FBBC05", fontcolor="#202124"]; Disruption [label="Membrane Disruption\n& Increased Permeability", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibition [label="Enzyme Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Death [label="Bacterial Cell Death", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Compound -> Membrane [label="Insertion", color="#5F6368"]; Compound -> Enzyme [label="Covalent\nModification", color="#5F6368", style=dashed]; Membrane -> Disruption [color="#5F6368"]; Enzyme -> Inhibition [color="#5F6368"]; Disruption -> Death [color="#5F6368"]; Inhibition -> Death [color="#5F6368"]; }

Quantitative Data from Structurally Similar Compounds

While direct MIC (Minimum Inhibitory Concentration) values for this compound derivatives are not available, data for other unsaturated carboxylic acids demonstrate their potential.

| Compound | Organism | MIC (µg/mL) | Reference |

| Coumarin-3-carboxylic acid | Acidovorax citrulli | 26.64 (EC50) | [3] |

| Coumarin-3-carboxylic acid | Ralstonia solanacearum | 31.62 (EC50) | [3] |

| Coumarin-3-carboxylic acid | Xanthomonas axonopodis pv. manihotis | 33.17 (EC50) | [3] |

Experimental Protocols for Antimicrobial Assays

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Method: Broth microdilution is a standard method.

-

Procedure: a. A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate. b. Each well is inoculated with a standardized suspension of the test microorganism. c. The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound derivatives is currently limited, the structural analogy to known anti-inflammatory, anticancer, and antimicrobial agents provides a strong rationale for their investigation. The presence of the α,β-unsaturated carboxylic acid moiety is a key indicator of potential bioactivity, likely mediated through covalent interactions with key biological targets.

Future research should focus on the synthesis of a library of this compound derivatives with systematic modifications to the cyclobutane ring and the carboxylic acid group. This library should then be subjected to a comprehensive screening cascade, employing the experimental protocols outlined in this whitepaper, to elucidate the specific biological activities and structure-activity relationships of this promising class of compounds.

References

- 1. Pharmacological evaluation and docking studies of α,β-unsaturated carbonyl based synthetic compounds as inhibitors of secretory phospholipase A₂, cyclooxygenases, lipoxygenase and proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of α,β-Unsaturated Carbonyl-Based Compounds, Oxime and Oxime Ether Analogs as Potential Anticancer Agents for Overcoming Cancer Multidrug Resistance by Modulation of Efflux Pumps in Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli [frontiersin.org]

The Untapped Potential of 2-Cyclobutylideneacetic Acid: A Technical Guide to its Hypothetical Application as a Protein Degrader Building Block

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, there is no publicly available scientific literature or data specifically detailing the use of 2-Cyclobutylideneacetic acid as a building block in the design of protein degraders such as Proteolysis Targeting Chimeras (PROTACs) or molecular glues. This technical guide, therefore, presents a hypothetical framework for how this molecule could be investigated and utilized in the field of targeted protein degradation. The experimental protocols, data, and signaling pathways described herein are illustrative and based on established principles of drug discovery and chemical biology in the protein degradation space.

Introduction to Targeted Protein Degradation and the Role of Novel Building Blocks

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets.[1][2] Unlike traditional inhibitors that merely block a protein's function, TPD harnesses the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins entirely.[3][4] The most prominent TPD technology, PROTACs, are heterobifunctional molecules composed of three key components: a ligand that binds to a protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6][7] This modularity allows for a systematic approach to drug design, where each component can be optimized to achieve potent and selective degradation.[8]

The discovery of novel chemical moieties that can serve as warheads or E3 ligase ligands is a critical driver of innovation in the TPD field.[1][5][9] Small, rigid scaffolds are often sought after for their potential to provide favorable physicochemical properties and novel binding interactions.[10] this compound, with its strained four-membered ring and exocyclic double bond coupled to a carboxylic acid, presents an intriguing, conformationally restricted scaffold. This guide will explore a hypothetical workflow for evaluating this compound as a novel building block for protein degraders.

Hypothetical Workflow for Evaluating this compound

The evaluation of a novel fragment like this compound would typically follow a structured, multi-stage process. This process would begin with the synthesis of a library of derivatives to explore its chemical space and potential for biological activity. These derivatives would then be screened in a series of biochemical and cellular assays to assess their potential as either a warhead for a specific protein of interest or as a novel E3 ligase ligand.

Scenario 1: this compound as a Novel Warhead for Protein Kinase X (PKX)

In this hypothetical scenario, a fragment-based screening campaign has identified this compound as a weak binder to Protein Kinase X (PKX), a kinase implicated in a rare form of cancer. The carboxylic acid moiety forms a key hydrogen bond interaction with a lysine residue in the active site.

Quantitative Data: Structure-Activity Relationship (SAR)

A library of derivatives would be synthesized to improve the binding affinity and explore the structure-activity relationship (SAR).

| Compound ID | R1-Substitution | R2-Substitution | Binding Affinity (Kd, µM) |

| CBAA-001 | H | H | 500 |

| CBAA-002 | 4-Fluorophenyl | H | 150 |

| CBAA-003 | 3,4-Dichlorophenyl | H | 75 |

| CBAA-004 | 4-Fluorophenyl | Methyl | 25 |

| CBAA-005 | 4-Fluorophenyl | Ethyl | 10 |

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding affinity (Kd) of this compound derivatives to PKX.

Methodology:

-

Immobilization: Recombinant His-tagged PKX is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

-

Analyte Preparation: A serial dilution of each compound (e.g., from 100 µM to 0.1 µM) is prepared in a running buffer (e.g., HBS-EP+).

-

Binding Measurement: The compounds are injected over the sensor surface at a constant flow rate, and the change in response units (RU) is monitored in real-time.

-

Data Analysis: The equilibrium binding responses are plotted against the compound concentration, and the data is fitted to a 1:1 binding model to determine the Kd.

Scenario 2: this compound as a Novel E3 Ligase Ligand

In an alternative hypothetical scenario, computational modeling suggests that the rigid scaffold of this compound could be a novel binder for the von Hippel-Lindau (VHL) E3 ligase.

Quantitative Data: Ternary Complex Formation

A PROTAC is constructed using a known warhead for a model protein (e.g., BRD4) and a linker attached to a derivative of this compound. The ability of this PROTAC to form a ternary complex with BRD4 and VHL is assessed.

| PROTAC ID | E3 Ligase Ligand | Ternary Complex Affinity (Kd, nM) |

| PROTAC-CBAA-1 | CBAA-005 | 500 |

| PROTAC-CBAA-2 | CBAA-006 (optimized) | 150 |

| PROTAC-VHL (control) | Standard VHL ligand | 50 |

Experimental Protocol: Fluorescence Polarization (FP) for Ternary Complex Formation

Objective: To measure the affinity of the ternary complex formed between the PROTAC, a fluorescently labeled target protein, and the E3 ligase.

Methodology:

-

Reagents: Fluorescently labeled BRD4 (e.g., with FITC), recombinant VHL-ElonginB-ElonginC (VCB) complex, and the PROTAC.

-

Assay Setup: A constant concentration of fluorescently labeled BRD4 is incubated with increasing concentrations of the PROTAC in the presence and absence of a fixed concentration of VCB.

-

Measurement: The fluorescence polarization is measured after an incubation period.

-

Data Analysis: An increase in polarization upon the addition of both the PROTAC and VCB indicates the formation of a ternary complex. The data is fitted to a suitable binding model to determine the ternary complex affinity.

PROTAC Assembly and Cellular Evaluation

Based on the optimized warhead from Scenario 1 (CBAA-005), a PROTAC targeting PKX is synthesized using a standard VHL ligand and a flexible PEG linker.

Quantitative Data: Protein Degradation

The ability of the PROTAC to induce the degradation of PKX in cancer cells is quantified.

| Compound ID | DC50 (nM) | Dmax (%) |

| PROTAC-PKX-1 | 50 | 95 |

| Warhead only (CBAA-005) | >10,000 | <10 |

| DMSO (control) | N/A | 0 |

Experimental Protocol: Western Blot for Protein Degradation

Objective: To quantify the degradation of PKX in cells treated with the PROTAC.

Methodology:

-

Cell Treatment: Cancer cells expressing PKX are treated with a serial dilution of the PROTAC for a fixed time (e.g., 24 hours).

-

Lysate Preparation: Cells are lysed, and total protein concentration is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is probed with a primary antibody specific for PKX, followed by a secondary antibody conjugated to horseradish peroxidase (HRP). A loading control (e.g., GAPDH) is also probed.

-

Detection and Analysis: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The level of PKX is normalized to the loading control.

Hypothetical Signaling Pathway Disruption

The degradation of PKX is hypothesized to inhibit a downstream signaling pathway responsible for cell proliferation.

Conclusion

While this compound is not yet a recognized building block in the field of targeted protein degradation, its unique and rigid structure makes it an interesting candidate for future exploration. This technical guide has provided a hypothetical yet plausible framework for how such a novel chemical entity could be systematically evaluated and developed into a potent and selective protein degrader. The principles and experimental methodologies outlined here are standard in the field and can be applied to the investigation of any new chemical matter with the potential to expand the toolkit of TPD. The continued search for novel warheads and E3 ligase ligands will undoubtedly be a key driver of the next generation of protein degrader therapeutics.

References

- 1. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of E3 Ligase Ligands for Target Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. aph-hsps.hu [aph-hsps.hu]

- 7. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 蛋白降解剂合成砌块 [sigmaaldrich.com]

- 9. lifesensors.com [lifesensors.com]

- 10. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

The Cyclobutane Scaffold: A Versatile Player in Cellular Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclobutane ring, a four-membered carbocycle, has emerged from a structural curiosity to a valuable scaffold in modern medicinal chemistry. Its unique puckered conformation and inherent ring strain bestow upon it distinct physicochemical properties that can be exploited to modulate biological activity.[1][2][3] This technical guide delves into the core mechanisms of action of cyclobutane-containing compounds in cells, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will explore how this seemingly simple scaffold contributes to a diverse range of cellular effects, from direct DNA damage to the subtle modulation of key signaling pathways.

The Multifaceted Roles of the Cyclobutane Moiety in Drug Design

The utility of the cyclobutane ring in drug design is multifaceted, offering several advantages to medicinal chemists.[1][2][4] Its rigid and three-dimensional nature allows it to act as a conformational restraint, locking a molecule into a bioactive conformation and improving binding affinity for its target.[1] Furthermore, the cyclobutane moiety can serve as a metabolically stable replacement for more labile groups, enhancing the pharmacokinetic profile of a drug candidate.[1][5] Its ability to fill hydrophobic pockets within protein targets is another key feature that contributes to its efficacy.[1]

This guide will focus on four prominent examples of cyclobutane-containing drugs, each with a distinct mechanism of action that highlights the versatility of this scaffold:

-

Carboplatin: A DNA cross-linking agent used in cancer chemotherapy.

-

Apalutamide: An androgen receptor antagonist for the treatment of prostate cancer.

-

Boceprevir: A protease inhibitor for the treatment of Hepatitis C virus (HCV) infection.

-

Ivosidenib: An inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) in certain cancers.

Carboplatin: Inducing Cell Death through DNA Damage

Carboplatin is a second-generation platinum-based anticancer drug that exerts its cytotoxic effects by inducing DNA damage.[6][7][8][9][10] The central platinum atom is coordinated to a 1,1-cyclobutanedicarboxylate ligand.[6]

Mechanism of Action:

Inside the cell, the cyclobutanedicarboxylate ligand is hydrolyzed, activating the carboplatin molecule.[6] The activated platinum species can then form covalent bonds with DNA, primarily at the N7 position of guanine and adenine bases.[6] This leads to the formation of intrastrand and interstrand DNA cross-links.[7][9] These DNA adducts distort the DNA helix, inhibiting DNA replication and transcription, which ultimately triggers programmed cell death (apoptosis).[6][7]

Signaling Pathway:

The DNA damage induced by carboplatin activates a complex signaling cascade that culminates in apoptosis. This involves both the intrinsic (mitochondrial) and extrinsic apoptotic pathways. DNA damage can lead to the activation of p53, a tumor suppressor protein that can induce apoptosis by upregulating pro-apoptotic proteins like Bax and Puma.[8] Carboplatin has also been shown to induce apoptosis through the mTOR/p70S6K signaling pathway in ovarian cancer cells.[11] Furthermore, carboplatin-induced DNA damage can trigger the release of cytochrome c from the mitochondria, leading to the activation of caspases, the executioners of apoptosis.[12][13]

Caption: Carboplatin induces apoptosis via DNA damage and mTOR inhibition.

Quantitative Data:

The half-maximal inhibitory concentration (IC50) of carboplatin varies depending on the cancer cell line and the assay conditions.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| OVCAR-3 | Ovarian Cancer | <40 | [14] |

| Kuramochi | Ovarian Cancer | >85 | [14] |

| OVCAR8 | Ovarian Cancer | >85 | [14] |

| A2780 | Ovarian Cancer | 17 ± 6.010 | [15] |

| SKOV3 | Ovarian Cancer | 100 ± 4.375 | [15] |

| OVCAR-3 (Carboplatin Resistant) | Ovarian Cancer | 516.2 | [16] |

| TOV-21G | Ovarian Cancer | 0.26 | [17] |

Apalutamide: Blocking Androgen Receptor Signaling

Apalutamide is a non-steroidal antiandrogen (NSAA) used in the treatment of prostate cancer.[10][18] Its mechanism of action centers on the inhibition of the androgen receptor (AR), a key driver of prostate cancer cell growth and survival.[5][6][10]

Mechanism of Action:

Apalutamide acts as a potent AR inhibitor through a multi-pronged approach:[5][6][9][10]

-

Blocks Androgen Binding: It competitively binds to the ligand-binding domain of the AR, preventing androgens like testosterone and dihydrotestosterone (DHT) from activating the receptor.[10]

-

Inhibits Nuclear Translocation: It prevents the translocation of the activated AR from the cytoplasm to the nucleus.[6][9][10]

-

Prevents DNA Binding: It inhibits the binding of the AR to androgen response elements (AREs) on DNA.[6][9]

-

Impedes AR-mediated Transcription: By preventing DNA binding, it blocks the transcription of AR target genes that promote cell proliferation and survival.[9][10]

Signaling Pathway:

The androgen receptor signaling pathway is crucial for the growth and survival of prostate cancer cells. Upon binding to androgens, the AR translocates to the nucleus, where it acts as a transcription factor to regulate the expression of genes involved in cell cycle progression and apoptosis. By inhibiting this pathway at multiple steps, apalutamide effectively suppresses the growth of prostate cancer cells and induces apoptosis.[9][18]

Caption: Apalutamide inhibits multiple steps of the androgen receptor signaling pathway.

Quantitative Data:

| Parameter | Value | Reference |

| Apalutamide IC50 (AR binding) | 16 nmol/L | [9] |

| Bicalutamide IC50 (AR binding) | 160 nmol/L | [9] |

Boceprevir: A Potent Inhibitor of HCV Protease

Boceprevir is a first-generation direct-acting antiviral (DAA) agent used in the treatment of chronic hepatitis C virus (HCV) genotype 1 infection.[19][20] It specifically targets the HCV NS3/4A serine protease, an enzyme essential for viral replication.[3][8][19][21]

Mechanism of Action:

HCV replicates by translating its RNA genome into a large polyprotein, which must be cleaved into individual functional proteins by viral and host proteases.[8] The HCV NS3/4A protease is responsible for several of these cleavages.[8] Boceprevir is a potent, reversible, covalent inhibitor of the NS3/4A protease.[3][8] It mimics the natural substrate of the enzyme and binds to the active site, forming a covalent bond with the catalytic serine residue.[3][8] This blockage prevents the processing of the viral polyprotein, thereby halting viral replication.[8]

Signaling Pathway:

The mechanism of action of boceprevir is a direct inhibition of a viral enzyme and does not directly modulate host cell signaling pathways in the same way as anticancer agents. The "pathway" is the viral replication cycle itself.

Caption: Boceprevir blocks HCV replication by inhibiting the NS3/4A protease.

Quantitative Data:

| Parameter | Value | Reference |

| Boceprevir EC50 (HCV replicons, genotypes 1, 2, 5) | 200–400 nmol/L | [21] |

| Boceprevir Ki (HCV NS3/4A protease) | 14 nM | [3] |

| Boceprevir IC50 (SARS-CoV-2 Mpro) | 4.13 µM | [22][23][24] |

Ivosidenib: Targeting Mutant IDH1 in Cancer

Ivosidenib is a first-in-class, oral, small-molecule inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[4][25][26] Mutations in the IDH1 gene are found in several cancers, including acute myeloid leukemia (AML) and cholangiocarcinoma.[4][27][28]

Mechanism of Action:

Normal IDH1 converts isocitrate to α-ketoglutarate (α-KG).[4] Mutant IDH1 gains a new function, converting α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[4][27] High levels of 2-HG disrupt cellular metabolism and epigenetic regulation, leading to a block in cell differentiation and promoting tumorigenesis.[4][27] Ivosidenib selectively binds to and inhibits the mutant IDH1 enzyme, leading to a significant reduction in 2-HG levels.[4] This allows for the restoration of normal cellular differentiation.[4]

Signaling Pathway:

The accumulation of 2-HG due to mutant IDH1 has widespread effects on cellular signaling. It can inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations that affect gene expression and block cell differentiation. By reducing 2-HG levels, ivosidenib helps to reverse these epigenetic changes and promote the differentiation of cancer cells. Downstream signaling pathways affected include the PI3K/AKT/mTOR pathway.[28][29][30]

Caption: Ivosidenib inhibits mutant IDH1, reducing 2-HG and restoring normal cell differentiation.

Quantitative Data:

| Mutant IDH1 Isoform | IC50 (nM) | Reference |

| IDH1-R132H | 12 | [25] |

| IDH1-R132C | 13 | [25] |

| IDH1-R132G | 8 | [25] |

| IDH1-R132L | 13 | [25] |

| IDH1-R132S | 12 | [25] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanisms of action described above.

MTT Assay for Cell Viability and IC50 Determination

This protocol is used to assess the cytotoxic effects of a compound on a cell population and to determine its half-maximal inhibitory concentration (IC50).

Caption: A typical workflow for determining the IC50 of a compound using the MTT assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Cyclobutane-containing compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[31]

-

Compound Treatment: Prepare serial dilutions of the cyclobutane compound in complete medium. Remove the existing medium from the wells and add the diluted compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).[31]

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.[7]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[32]

-

Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][31]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.[7][31]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.[31]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: The workflow for detecting apoptosis using Annexin V and PI staining followed by flow cytometry.

Materials:

-

Cells treated with the cyclobutane compound

-

Phosphate-buffered saline (PBS)

-

1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the cyclobutane compound at the desired concentrations and for the specified time to induce apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[33]

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.[33]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[2]

-

Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the samples on a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect and quantify the expression levels of specific proteins within a signaling pathway.

Caption: The sequential steps involved in performing a Western blot analysis.

Materials:

-

Protein lysates from treated and untreated cells

-

Laemmli sample buffer

-

Polyacrylamide gels

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the protein of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Lyse treated and untreated cells and determine the protein concentration of the lysates. Mix the protein samples with Laemmli sample buffer and heat to denature the proteins.[34][35]

-